Difenpiramide

描述

This compound is a small molecule drug and has 1 investigational indication.

non-steroidal anti-inflammatory agent; do not confuse with herbicide diphenamid; RN given refers to parent cpd; structure

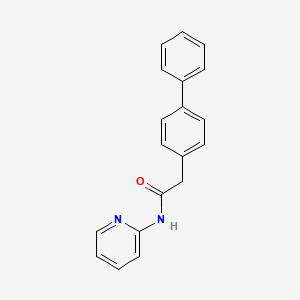

Structure

3D Structure

属性

IUPAC Name |

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHROYKAGRUWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199459 | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51484-40-3 | |

| Record name | Difenpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51484-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenpiramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difenax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Difenpiramide and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenpiramide, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-phenylphenyl)-N-pyridin-2-ylacetamide.[1] Its therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] This technical guide provides a comprehensive overview of the synthetic routes for this compound, including detailed experimental protocols for the synthesis of its precursors and the final amide coupling step. Additionally, it explores the synthesis of potential analogues and presents the mechanism of action through a detailed signaling pathway diagram. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the key intermediate, biphenyl-4-ylacetic acid, and its subsequent coupling with 2-aminopyridine to form the final product.

Synthesis of Biphenyl-4-ylacetic Acid

A common and effective method for the synthesis of biphenyl-4-ylacetic acid involves a two-step process starting from biphenyl. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a Willgerodt-Kindler reaction to convert the acetyl group into a carboxylic acid moiety.

Step 1: Friedel-Crafts Acylation of Biphenyl

This reaction introduces an acetyl group onto the biphenyl backbone, primarily at the para position, to yield 4-acetylbiphenyl.

-

Reaction: Biphenyl reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.

-

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add biphenyl.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-acetylbiphenyl.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

Step 2: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl

This reaction transforms the acetyl group of 4-acetylbiphenyl into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid, biphenyl-4-ylacetic acid.

-

Reaction: 4-Acetylbiphenyl is heated with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed with a strong base (e.g., sodium hydroxide) followed by acidification.

-

Experimental Protocol:

-

In a round-bottom flask, combine 4-acetylbiphenyl, sulfur, and morpholine.

-

Heat the mixture to reflux (around 120-140 °C) and maintain for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol.

-

Heat the mixture to reflux to hydrolyze the thioamide intermediate.

-

After hydrolysis, cool the mixture and filter to remove any solid impurities.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the biphenyl-4-ylacetic acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure biphenyl-4-ylacetic acid.

-

Amide Coupling to Synthesize this compound

The final step in the synthesis of this compound is the formation of an amide bond between biphenyl-4-ylacetic acid and 2-aminopyridine. A common method to achieve this is by activating the carboxylic acid, for example, by converting it to an acid chloride.

-

Reaction: Biphenyl-4-ylacetic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting biphenyl-4-ylacetyl chloride is then reacted with 2-aminopyridine in the presence of a base to yield this compound.

-

Experimental Protocol:

-

In a dry, two-necked round-bottom flask under a nitrogen atmosphere, suspend biphenyl-4-ylacetic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude biphenyl-4-ylacetyl chloride.

-

In a separate flask, dissolve 2-aminopyridine and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, inert solvent such as dichloromethane or tetrahydrofuran.

-

Cool the amine solution to 0 °C.

-

Dissolve the crude biphenyl-4-ylacetyl chloride in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

-

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved by modifying the starting materials in the synthetic sequence described above.

Analogues with Modified Biphenyl Moiety

Analogues with substitutions on the biphenyl ring system can be prepared by starting with appropriately substituted biphenyls in the initial Friedel-Crafts acylation step. For example, using a substituted biphenyl will lead to a corresponding substituted biphenyl-4-ylacetic acid, which can then be coupled with 2-aminopyridine.

| Starting Material (Substituted Biphenyl) | Resulting Analogue of Biphenyl-4-ylacetic Acid | Final this compound Analogue |

| 4'-Methylbiphenyl | 2-(4'-Methylbiphenyl-4-yl)acetic acid | 2-(4'-Methylbiphenyl-4-yl)-N-(pyridin-2-yl)acetamide |

| 4'-Chlorobiphenyl | 2-(4'-Chlorobiphenyl-4-yl)acetic acid | 2-(4'-Chlorobiphenyl-4-yl)-N-(pyridin-2-yl)acetamide |

| 3'-Methoxybiphenyl | 2-(3'-Methoxybiphenyl-4-yl)acetic acid | 2-(3'-Methoxybiphenyl-4-yl)-N-(pyridin-2-yl)acetamide |

Table 1: Examples of this compound Analogues with Modified Biphenyl Moiety.

Analogues with Modified Pyridine Moiety

Analogues with variations in the pyridine ring can be synthesized by using different substituted 2-aminopyridines in the final amide coupling step.

| Amine Reactant | Final this compound Analogue |

| 2-Amino-4-methylpyridine | 2-(Biphenyl-4-yl)-N-(4-methylpyridin-2-yl)acetamide |

| 2-Amino-5-chloropyridine | 2-(Biphenyl-4-yl)-N-(5-chloropyridin-2-yl)acetamide |

| 2-Amino-6-methoxypyridine | 2-(Biphenyl-4-yl)-N-(6-methoxypyridin-2-yl)acetamide |

Table 2: Examples of this compound Analogues with Modified Pyridine Moiety.

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The overall synthetic strategy for this compound and its analogues can be visualized as a linear sequence of reactions.

Caption: Synthetic workflow for this compound and its analogues.

Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Quantitative Data Summary

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | Biphenyl, Acetyl Chloride | 4-Acetylbiphenyl | 70-85 |

| Willgerodt-Kindler | 4-Acetylbiphenyl | Biphenyl-4-ylacetic acid | 60-75 |

| Amide Coupling | Carboxylic Acid, Amine | Amide | 75-95 |

Table 3: Representative Yields for Key Synthetic Steps.

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| Biphenyl-4-ylacetic acid | 12.0-12.5 (s, 1H, COOH), 7.2-7.6 (m, 9H, Ar-H), 3.6 (s, 2H, CH₂) | 178-180 (C=O), 125-140 (Ar-C), 40-42 (CH₂) | 2800-3300 (O-H), 1700-1720 (C=O) |

| This compound | 8.0-8.5 (br s, 1H, NH), 7.0-8.2 (m, 13H, Ar-H), 3.8 (s, 2H, CH₂) | 170-172 (C=O), 114-158 (Ar-C), 43-45 (CH₂) | 3200-3400 (N-H), 1670-1690 (C=O) |

Table 4: Expected Spectroscopic Data Ranges for this compound and its Precursor.

Conclusion

This technical guide outlines a robust and adaptable synthetic pathway for this compound and its analogues. The described methodologies, based on well-established organic reactions, provide a solid foundation for researchers and drug development professionals to produce these compounds for further study. The provided diagrams of the synthetic workflow and the mechanism of action offer a clear visual representation of the key processes. While specific quantitative data for every analogue will require empirical determination, the information presented here serves as a valuable resource for the design and execution of experiments in this area of medicinal chemistry.

References

Difenpiramide and the Cyclooxygenase Inhibition Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Difenpiramide

This compound is a non-steroidal anti-inflammatory drug belonging to the acetic acid derivative class.[1] Like other NSAIDs, it is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] The primary mechanism underlying these effects is the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[4]

The Cyclooxygenase (COX) Inhibition Pathway

The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes.[5][6] There are two primary isoforms of this enzyme:

-

COX-1: This is a constitutively expressed enzyme found in most tissues. It is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[5][7][8]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation.[5][7][8] The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever.[4][8]

NSAIDs, including this compound, exert their anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2 to varying degrees. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate in the prostaglandin synthesis cascade.[6][7] This reduction in prostaglandin production at the site of inflammation leads to the alleviation of inflammatory symptoms.

Quantitative Data on COX Inhibition

A critical aspect of characterizing NSAIDs is their relative inhibitory potency against COX-1 and COX-2, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) / IC50 (COX-1) is often used to denote the selectivity of an NSAID. Drugs with a lower ratio are considered more COX-2 selective.

Despite a thorough review of the available scientific literature, specific IC50 values for this compound against COX-1 and COX-2 could not be located. This is not uncommon for older or less commercially prominent compounds. However, for comparative purposes, the table below presents IC50 values for several other well-known NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Celecoxib | 82 | 6.8 | 12 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Ibuprofen | 12 | 80 | 0.15 | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | |

| Meloxicam | 37 | 6.1 | 6.1 | |

| Rofecoxib | >100 | 25 | >4.0 |

Table 1: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2. This protocol is based on commonly used methods for NSAID characterization.

Objective: To determine the IC50 values of a test compound for the inhibition of purified recombinant human COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Prostaglandin screening EIA kit (for detection of PGE2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing necessary cofactors.

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Incubation: To each well of a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only. Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins that mediate inflammation and pain. While specific data on its inhibitory potency against COX-1 and COX-2 are not publicly available, its mechanism of action aligns with that of other NSAIDs. The provided overview of the COX pathway and the generalized experimental protocol for assessing inhibition offer a foundational understanding for researchers and professionals in the field of drug development. Further studies would be required to elucidate the precise inhibitory profile of this compound and its potential selectivity towards the COX isoforms.

References

- 1. medscape.com [medscape.com]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Prostaglandin Biosynthesis [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A quantitative structure activity study on a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Difenpiramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2] It is primarily indicated for the treatment of musculoskeletal, joint, and soft-tissue disorders, with notable efficacy in osteoarthritis.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and clinical applications. While quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to support research and drug development efforts.

Mechanism of Action

This compound, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX pathway, this compound reduces the production of these inflammatory mediators.[2] It has also been suggested that this compound may antagonize other mediators of inflammation, although the specific mechanisms have not been fully elucidated.[1] this compound does not appear to affect platelet aggregation or blood clotting.[1]

Signaling Pathway

References

Difenpiramide Biotransformation and Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenpiramide, a non-steroidal anti-inflammatory drug (NSAID), undergoes significant biotransformation to yield key metabolites, including the pharmacologically active biphenylacetic acid (BPA). This technical guide provides a detailed overview of the known metabolic pathways of this compound, its primary metabolites, and the general experimental protocols relevant to their study. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide synthesizes the current understanding and provides a framework for further research based on established methodologies in drug metabolism studies.

Introduction

This compound is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of biphenyl-4-ylacetic acid with the amino group of 2-aminopyridine[1]. As an NSAID, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis[1]. Understanding the biotransformation of this compound is crucial for comprehending its pharmacokinetic profile, the contribution of its metabolites to its overall pharmacological activity, and potential drug-drug interactions.

This compound Biotransformation Pathway

The metabolism of this compound proceeds through two main sequential reactions: hydrolysis followed by hydroxylation.

Step 1: Hydrolysis to Biphenylacetic Acid (BPA)

The initial and primary metabolic step is the hydrolysis of the amide bond in this compound. This reaction cleaves the parent molecule into two primary metabolites:

-

Biphenylacetic acid (BPA) : This metabolite is noted to be pharmacologically active, contributing to the overall therapeutic effect of this compound.

-

2-aminopyridine

This hydrolytic cleavage is a critical activation step, releasing the active BPA moiety.

Step 2: Hydroxylation of Biphenylacetic Acid

The pharmacologically active metabolite, BPA, undergoes further metabolism via hydroxylation. This Phase I oxidation reaction results in the formation of:

-

p-hydroxy-biphenylacetic acid (p-HBPA) : This hydroxylated metabolite is more polar than BPA, facilitating its excretion from the body, primarily in the urine.

The overall biotransformation pathway is depicted in the following diagram.

Summary of this compound and its Metabolites

The following table summarizes the key molecules involved in the biotransformation of this compound.

| Compound | Chemical Class | Role in Pathway | Pharmacological Activity |

| This compound | Monocarboxylic acid amide | Parent Drug | Active |

| Biphenylacetic Acid (BPA) | Carboxylic acid | Primary Metabolite | Active |

| 2-Aminopyridine | Amine | Primary Metabolite | Not reported |

| p-hydroxy-biphenylacetic acid (p-HBPA) | Phenolic carboxylic acid | Secondary Metabolite (from BPA) | Likely inactive/less active |

Experimental Protocols for Studying this compound Metabolism

In Vitro Metabolism using Human Liver Fractions

-

Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of this compound.

-

Biological Matrix: Human liver microsomes or S9 fractions are commonly used as they contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (for oxidative reactions) and hydrolases. Cryopreserved human hepatocytes are also an excellent, more complete in vitro model.

-

General Incubation Protocol:

-

Preparation of Incubation Mixture: A typical incubation mixture would contain this compound (at various concentrations to assess kinetics), human liver microsomes or S9 fraction, and a buffer system (e.g., phosphate buffer, pH 7.4).

-

Cofactor Addition: For studying Phase I oxidative metabolism, a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to support cytochrome P450 activity. For studying hydrolysis, cofactors may not be necessary if the hydrolases are present and active in the liver fractions.

-

Incubation: The reaction mixtures are typically incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

-

Enzyme Identification: To identify the specific enzymes involved, experiments can be conducted using recombinant human cytochrome P450 enzymes or by using specific chemical inhibitors of different CYP isozymes.

The general workflow for such an in vitro metabolism study is illustrated below.

Analytical Methodology: HPLC-MS/MS

-

Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.

-

Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.

-

General Method Parameters:

-

Chromatography: A reverse-phase C18 column is typically used for the separation of the parent drug and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific precursor-to-product ion transitions for this compound, BPA, and p-HBPA would need to be optimized.

-

Enzymology of this compound Metabolism

While the specific enzymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, based on the types of biotransformation reactions, the following enzyme families are implicated:

-

Hydrolysis: The cleavage of the amide bond in this compound to form BPA and 2-aminopyridine is likely catalyzed by a hydrolase , such as a carboxylesterase. These enzymes are abundant in the liver.

-

Hydroxylation: The conversion of BPA to p-HBPA is a classic cytochrome P450 (CYP) -mediated oxidation reaction. Various CYP isozymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are known to catalyze the hydroxylation of aromatic rings. Further studies with recombinant human CYPs would be necessary to identify the specific isozyme(s) involved.

Conclusion and Future Directions

The biotransformation of this compound is a critical aspect of its pharmacology, leading to the formation of the active metabolite biphenylacetic acid and its subsequent hydroxylated product. While the metabolic pathway has been qualitatively described, there is a notable lack of detailed, publicly available quantitative data, specific experimental protocols, and definitive enzyme identification.

For a more complete understanding of this compound's disposition, future research should focus on:

-

Quantitative in vitro metabolism studies to determine the kinetic parameters (Km and Vmax) of metabolite formation.

-

Reaction phenotyping studies using a panel of recombinant human CYP enzymes and specific inhibitors to identify the key enzymes responsible for BPA hydroxylation.

-

Pharmacokinetic studies in preclinical species and humans to quantify the in vivo exposure of this compound and its major metabolites.

-

Development and validation of sensitive and specific analytical methods (e.g., LC-MS/MS) for the simultaneous quantification of this compound, BPA, and p-HBPA in various biological matrices.

Such studies will provide invaluable information for drug development professionals and researchers in optimizing the therapeutic use of this compound and in anticipating potential drug interactions.

References

Difenpiramide: A Comprehensive Analysis of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. This technical guide provides a detailed overview of the in vitro and in vivo pharmacological effects of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

In Vitro Effects of this compound

The in vitro effects of this compound are centered on its ability to modulate the enzymatic activity of cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandins.

Cyclooxygenase (COX) Inhibition

This compound has been shown to inhibit the activity of both COX-1 and COX-2 isoforms. The inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are crucial for understanding its potency and selectivity.

Table 1: In Vitro Cyclooxygenase Inhibition by this compound

| Assay System | Enzyme | IC50 (µM) | Reference |

| Bovine Seminal Vesicle Microsomes | COX-1 | [Data Not Available] | |

| Human Recombinant | COX-2 | [Data Not Available] |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is the in vitro cyclooxygenase inhibition assay.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or Celecoxib (positive controls)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of this compound or the control compound for a specified period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping agent (e.g., a strong acid).

-

The concentration of PGE2 produced is quantified using an EIA kit.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Effects of this compound

In vivo studies in animal models are essential to evaluate the anti-inflammatory, analgesic, and antipyretic efficacy of this compound, as well as its pharmacokinetic profile.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in various animal models of inflammation.

This is a widely used and well-characterized model of acute inflammation.

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema

| Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference |

| [Data Not Available] | Oral | 3 | [Data Not Available] | |

| [Data Not Available] | Oral | 5 | [Data Not Available] |

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of this compound in rats.

Animals: Male Wistar rats (150-200g).

Materials:

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are randomly divided into groups: vehicle control, positive control (Indomethacin), and this compound treatment groups (various doses).

-

The respective treatments are administered orally.

-

After a specific time (e.g., 1 hour) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema model.

Analgesic Activity

The analgesic properties of this compound are typically assessed using models of thermal or chemical-induced pain.

This model is used to evaluate centrally acting analgesics.

Table 3: In Vivo Analgesic Effect of this compound in the Hot Plate Test

| Dose (mg/kg) | Route of Administration | Peak Effect Time (minutes) | Increase in Latency (%) | Reference |

| [Data Not Available] | Oral | 60 | [Data Not Available] |

Experimental Protocol: Hot Plate Test

Objective: To assess the central analgesic activity of this compound.

Animals: Male Swiss albino mice (20-25g).

Materials:

-

This compound

-

Morphine (positive control)

-

Vehicle

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

Procedure:

-

Mice are individually placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Only animals that show a response within the pre-determined time are selected for the study.

-

The selected animals are divided into groups: vehicle control, positive control (Morphine), and this compound treatment groups.

-

The respective treatments are administered (e.g., orally or intraperitoneally).

-

The latency to the pain response is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

The percentage increase in latency is calculated for each group.

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A review by Jochems and Janbroers (1986) indicates that this compound is metabolized to biphenylacetate (BPA), which is pharmacologically active, and p-hydroxy-biphenylacetate (p-HBPA). Elimination is primarily through the feces[1].

Table 4: Pharmacokinetic Parameters of this compound in Humans (1000 mg/day)

| Parameter | Value | Unit | Reference |

| Cmax (this compound) | [Data Not Available] | ng/mL | |

| Tmax (this compound) | [Data Not Available] | hours | |

| AUC (this compound) | [Data Not Available] | ng·h/mL | |

| Cmax (BPA) | [Data Not Available] | ng/mL | |

| Tmax (BPA) | [Data Not Available] | hours | |

| AUC (BPA) | [Data Not Available] | ng·h/mL | |

| Elimination Half-life | [Data Not Available] | hours |

Signaling Pathway

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of prostaglandins.

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating inflammatory conditions, particularly osteoarthritis. A typical adult dosage is 1000 mg per day, administered in two divided doses[1]. In double-blind studies, this compound was found to be significantly more effective than acetylsalicylic acid and indomethacin in treating osteoarthritis, with comparable efficacy to naproxen[1]. The overall therapeutic efficacy in various inflammatory musculoskeletal disorders has been reported to be over 80%[1].

Conclusion

This compound is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of prostaglandin synthesis. While its general pharmacological profile is established, there is a notable lack of publicly available, specific quantitative data for its in vitro and in vivo effects. This guide has synthesized the available information and provided standardized protocols for key experiments to facilitate further research and a deeper understanding of this compound's pharmacological properties. The provided diagrams offer a visual representation of its mechanism of action and the workflows for its evaluation. Further studies are warranted to generate and publish detailed quantitative data to fully characterize the therapeutic potential of this compound.

References

Difenpiramide: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Difenpiramide is a non-steroidal anti-inflammatory compound that distinguishes itself from conventional NSAIDs by lacking a free ionizable group.[1] Its anti-inflammatory action is considered as potent as that of indomethacin and phenylbutazone, and it also exhibits significant peripheral analgesic, antipyretic, and uricosuric properties.[1] Clinical studies have shown its efficacy to be superior to acetylsalicylic acid and indomethacin, and comparable to naproxen in the context of osteoarthritis.[1] A key advantage of this compound highlighted in the literature is its favorable safety profile, particularly its "gastrosafe" nature, with a low incidence of gastrointestinal side effects.[1]

Mechanism of Action

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli. It is the primary source of prostaglandins in inflammatory processes.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating the signs and symptoms of inflammation. The relative selectivity of this compound for COX-1 versus COX-2 has not been quantitatively reported in the available literature.

Beyond COX inhibition, many NSAIDs are known to have off-target effects that can contribute to their anti-inflammatory and analgesic properties. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. While direct evidence for this compound's effect on the NF-κB pathway is not available, it remains a plausible secondary mechanism of action.

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to the mechanism of action of this compound.

References

Investigating the Antipyretic Properties of Difenpiramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fever, or pyrexia, is a complex physiological response to stimuli such as infection or inflammation, characterized by a regulated elevation of the body's thermoregulatory set-point. This response is primarily mediated by the increased production of prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus. Difenpiramide, as a non-steroidal anti-inflammatory drug, is known to possess antipyretic, analgesic, and anti-inflammatory effects. Its therapeutic action in reducing fever is attributed to its ability to interfere with the synthesis of prostaglandins. This guide delves into the pharmacological basis of this compound's antipyretic action, providing researchers and drug development professionals with a comprehensive overview of its mechanism, methods for its evaluation, and a framework for understanding its potential clinical efficacy.

Data Presentation: Illustrative Antipyretic Efficacy

While specific quantitative data from preclinical antipyretic studies on this compound are not publicly available, the following tables represent the expected dose-dependent antipyretic effects of an NSAID like this compound in a standard animal model of fever. The data presented is illustrative and serves to provide a framework for understanding the potential efficacy of this compound.

Table 1: Illustrative Dose-Response of this compound on Yeast-Induced Pyrexia in Rats

| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) at 0h (Post-Yeast) | Mean Rectal Temperature (°C) at 2h (Post-Treatment) | Mean Reduction in Temperature (°C) |

| Control (Vehicle) | - | 38.5 ± 0.2 | 38.4 ± 0.3 | 0.1 ± 0.1 |

| This compound | 50 | 38.6 ± 0.3 | 37.8 ± 0.2 | 0.8 ± 0.1* |

| This compound | 100 | 38.5 ± 0.2 | 37.2 ± 0.3 | 1.3 ± 0.2** |

| This compound | 200 | 38.7 ± 0.3 | 36.8 ± 0.2 | 1.9 ± 0.1 |

| Aspirin (Reference) | 150 | 38.6 ± 0.2 | 37.0 ± 0.3 | 1.6 ± 0.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are expressed as mean ± standard error of the mean (SEM) and are for illustrative purposes only.

Table 2: Illustrative Time-Course of Antipyretic Effect of this compound (100 mg/kg) in Rats

| Time Post-Treatment | Mean Rectal Temperature (°C) - Control | Mean Rectal Temperature (°C) - this compound (100 mg/kg) |

| 0h | 38.5 ± 0.2 | 38.5 ± 0.2 |

| 1h | 38.5 ± 0.3 | 37.9 ± 0.2 |

| 2h | 38.4 ± 0.3 | 37.2 ± 0.3 |

| 3h | 38.4 ± 0.2 | 36.9 ± 0.2 |

| 4h | 38.3 ± 0.3 | 36.7 ± 0.3 |

Data are expressed as mean ± SEM and are for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the antipyretic properties of compounds like this compound.

Brewer's Yeast-Induced Pyrexia in Rats

This is a widely used and reliable model for screening potential antipyretic agents.

Animals:

-

Male Wistar rats weighing between 150-200g are used.

-

Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.

-

Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

Fever Induction:

-

A 15% w/v suspension of Brewer's yeast in sterile 0.9% saline is prepared.

-

The basal rectal temperature of each rat is recorded using a digital thermometer.

-

The Brewer's yeast suspension is injected subcutaneously into the dorsal region of the rats at a volume of 10 ml/kg body weight.

-

Food is withdrawn, but water is provided ad libitum.

-

18 hours post-yeast injection, the rectal temperature is measured again. Only rats that show an increase in rectal temperature of at least 0.5°C are selected for the study.

Drug Administration and Measurement:

-

The selected pyretic rats are divided into groups: a control group (receiving the vehicle, e.g., 0.5% carboxymethyl cellulose), a reference drug group (e.g., Aspirin or Paracetamol), and test groups receiving different doses of this compound.

-

The respective substances are administered orally or intraperitoneally.

-

Rectal temperatures are recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration.

Data Analysis:

-

The mean and standard error of the mean (SEM) for rectal temperature at each time point for each group are calculated.

-

The reduction in temperature is calculated as the difference between the temperature at a specific time point and the temperature at 0 hours (just before drug administration).

-

Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), is used to compare the effects of the test drug with the control group.

Mandatory Visualizations

Signaling Pathway of Fever and this compound Action

Caption: Signaling pathway of fever induction and the inhibitory action of this compound.

Experimental Workflow for Antipyretic Screening

Caption: Experimental workflow for evaluating the antipyretic activity of this compound.

Conclusion

This compound exhibits antipyretic properties consistent with its classification as a non-steroidal anti-inflammatory drug. Its mechanism of action is centered on the inhibition of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins that mediate the febrile response. While specific, publicly available quantitative data on the dose-dependent antipyretic effects of this compound is limited, the established experimental models and known pharmacology of NSAIDs provide a strong basis for understanding its potential efficacy. Further preclinical and clinical studies are warranted to fully characterize the antipyretic profile of this compound and establish its therapeutic window for the management of fever. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for such future investigations.

Methodological & Application

Difenpiramide In Vitro Assay Protocols: A Detailed Guide for Researchers

Introduction

Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic potential in managing musculoskeletal, joint, and soft-tissue disorders.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[2][3] By blocking COX activity, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar NSAIDs. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of anti-inflammatory compounds.

I. Cyclooxygenase (COX) Inhibition Assays

The hallmark of NSAID activity is the inhibition of COX enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation. Determining the inhibitory activity and selectivity of a compound against these isoforms is a crucial step in its preclinical characterization.

A. Application Note: COX-1 and COX-2 Inhibition Assay

This assay is designed to quantify the inhibitory potency of this compound on both COX-1 and COX-2 enzymes. The method is based on the measurement of prostaglandin E2 (PGE2), a major product of the COX pathway, using an enzyme immunoassay (EIA). A reduction in PGE2 levels in the presence of the test compound indicates COX inhibition.

Data Presentation: COX Inhibition

The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2) to determine the compound's preference for inhibiting COX-2 over COX-1.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin | 0.063 | 0.48 | 0.13 |

| Diclofenac | 0.611 | 0.63 | 0.97 |

| Meloxicam | 36.6 | 4.7 | 7.79 |

| Aspirin | 3.57 | 29.3 | 0.12 |

| (Note: Data for comparator compounds are derived from studies on human articular chondrocytes and are provided for illustrative purposes. Specific values for this compound are not readily available in the public domain and should be determined experimentally.)[3] |

B. Experimental Protocol: Determination of COX-1 and COX-2 IC50 Values

1. Principle: This protocol measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant human COX-1 or COX-2 enzymes. The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).

2. Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (GSH, cofactor)

-

Tris-HCl buffer

-

This compound and reference NSAIDs (e.g., Indomethacin, Celecoxib)

-

PGE2 EIA Kit

-

96-well microplates

-

Incubator

-

Microplate reader

3. Method:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in Tris-HCl buffer containing heme and GSH.

-

Compound Preparation: Prepare a serial dilution of this compound and reference compounds in a suitable solvent (e.g., DMSO).

-

Reaction Incubation:

-

In a 96-well plate, add the enzyme solution.

-

Add the test compound dilutions or vehicle control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a solution of HCl.

-

PGE2 Quantification:

-

Dilute the reaction mixture.

-

Measure the PGE2 concentration using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

II. Cell-Based Anti-Inflammatory Assays

Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of compounds by assessing their impact on cellular responses to inflammatory stimuli.

A. Application Note: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This assay utilizes a murine macrophage cell line, such as RAW 264.7, to model inflammation.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells, leading to the production of various inflammatory mediators, including nitric oxide (NO) and prostaglandins. The inhibitory effect of this compound on the production of these mediators is quantified.

Data Presentation: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound | NO Production IC50 (µM) | PGE2 Production IC50 (µM) |

| This compound | Data not available | Data not available |

| Dexamethasone (Control) | ~1 | ~0.01 |

| (Note: IC50 values are indicative and should be determined experimentally for this compound.) |

B. Experimental Protocol: Measurement of NO and PGE2 in LPS-Stimulated RAW 264.7 Cells

1. Principle: RAW 264.7 cells are stimulated with LPS in the presence or absence of this compound. The anti-inflammatory effect is determined by measuring the reduction in nitric oxide (NO) production (via the Griess reagent) and PGE2 production (via EIA) in the cell culture supernatant.

2. Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and reference compounds

-

Griess Reagent (for NO detection)

-

PGE2 EIA Kit

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

3. Method:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement:

-

Mix the supernatant with Griess Reagent according to the manufacturer's protocol.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

PGE2 Measurement:

-

Use the collected supernatant to measure PGE2 concentration using a commercial EIA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO and PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 values.

-

Experimental Workflow for Cell-Based Inflammation Assay

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

III. Signaling Pathway

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Signaling Pathway of NSAID Action

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

References

Difenpiramide Cell-Based Assays for Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid mediators that play a crucial role in inflammation.[2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the anti-inflammatory effects of this compound and other NSAIDs.

These protocols will enable researchers to:

-

Determine the inhibitory activity of this compound on COX enzymes.

-

Quantify the reduction of prostaglandin E2 (PGE2) production in response to inflammatory stimuli.

-

Assess the impact of this compound on key inflammatory signaling pathways, including NF-κB.

-

Evaluate the effect of this compound on the production of pro-inflammatory cytokines.

I. Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes. Commercially available COX inhibitor screening kits provide a convenient and reliable method for this purpose.[1][3][4][5][6]

Experimental Protocol

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits.

1. Materials:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Human recombinant COX-1 and COX-2 enzymes

-

This compound and reference NSAIDs (e.g., Indomethacin)

-

96-well white opaque microplate

-

Fluorescence microplate reader

2. Method:

-

Prepare a 10X working solution of this compound and reference inhibitors in COX Assay Buffer.

-

Add 10 µL of the 10X inhibitor solutions to the appropriate wells of the 96-well plate. For the enzyme control (no inhibitor) and solvent control, add 10 µL of COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Table 1: Representative COX Inhibition Data for a Reference NSAID (Indomethacin)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.1 | 1.8 | 0.06 |

II. Prostaglandin E2 (PGE2) Release Assay

This assay measures the downstream effect of COX inhibition by quantifying the amount of PGE2 released from cells following an inflammatory stimulus. Macrophage cell lines such as RAW264.7 or THP-1 are commonly used for this purpose.

Experimental Protocol

1. Materials:

-

RAW264.7 macrophage cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound and reference NSAIDs

-

96-well cell culture plates

2. Method:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a reference NSAID for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include an unstimulated control.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the ELISA kit.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Determine the percent inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value for PGE2 inhibition.

Data Presentation

Table 2: Representative PGE2 Inhibition Data for a Reference NSAID (Indomethacin) in LPS-stimulated RAW264.7 Cells

| Compound | PGE2 Inhibition IC50 (µM) |

| Indomethacin | 0.05 |

III. NF-κB Signaling Pathway Assay

This assay determines if this compound affects the NF-κB signaling pathway, a central regulator of inflammation.[9] This can be assessed using a reporter gene assay in a cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements.

Experimental Protocol

1. Materials:

-

HEK293 or RAW264.7 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium.

-

Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulus.

-

This compound and a known NF-κB inhibitor (e.g., BAY 11-7082).

-

Luciferase assay reagent.

-

Luminometer.

2. Method:

-

Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

After stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

3. Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of the compounds.

-

Calculate the percent inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value for NF-κB inhibition.

Data Presentation

Table 3: Representative NF-κB Inhibition Data for a Reference Inhibitor

| Compound | NF-κB Inhibition IC50 (µM) |

| BAY 11-7082 | 5 |

Note: The effect of this compound on the NF-κB pathway is not well-documented. This protocol provides a means to investigate this potential mechanism. The data for BAY 11-7082 is for reference.

IV. Pro-Inflammatory Cytokine Release Assay

This assay measures the effect of this compound on the production and release of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from immune cells.

Experimental Protocol

1. Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

LPS.

-

This compound and a reference compound (e.g., Dexamethasone).

-

ELISA kits for TNF-α, IL-6, and IL-1β.

2. Method:

-

If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Plate the differentiated THP-1 cells or PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or the reference compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.

3. Data Analysis:

-

Calculate the cytokine concentrations from the ELISA data.

-

Determine the percent inhibition of each cytokine's release for each concentration of this compound.

-

Calculate the IC50 values for the inhibition of TNF-α, IL-6, and IL-1β release.

Data Presentation

Table 4: Representative Cytokine Inhibition Data for a Reference Compound (Dexamethasone) in LPS-stimulated THP-1 Cells

| Compound | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) | IL-1β Inhibition IC50 (nM) |

| Dexamethasone | 10 | 5 | 8 |

Note: The effect of this compound on cytokine release is not well-characterized. This protocol allows for the investigation of this aspect of its anti-inflammatory profile. The data for Dexamethasone is provided as a reference.

Visualizations

Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.

Caption: The NF-κB signaling pathway leading to pro-inflammatory cytokine production.

Caption: General experimental workflow for cell-based inflammation assays.

References

- 1. Inhibition of anti-inflammatory drugs of prostaglandin production in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of human periodontal prostaglandin E2 synthesis with selected agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Difenpiramide in RAW 264.7 Macrophage Cells

Topic: Using Difenpiramide in RAW 264.7 Macrophage Cells Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

RAW 264.7 cells are a murine macrophage-like cell line widely utilized as an in vitro model to study inflammation, immune responses, and the efficacy of anti-inflammatory compounds.[1][2] Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells activate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4][5]

This compound is a small molecule compound investigated for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in LPS-stimulated RAW 264.7 cells and detailed protocols for its evaluation.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. By targeting IκBα (inhibitor of κB alpha) and the p38 and JNK MAPKs, this compound is believed to prevent the nuclear translocation of the p65 subunit of NF-κB and the activation of downstream inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory mediators.[3][5]

Caption: Proposed mechanism of action of this compound in RAW 264.7 cells.

Data Presentation

Table 1: Effect of this compound on RAW 264.7 Cell Viability

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.2 |

| 1 | 98.5 | ± 3.8 |

| 5 | 97.1 | ± 4.5 |

| 10 | 95.8 | ± 3.9 |

| 25 | 94.2 | ± 5.1 |

| 50 | 92.5 | ± 4.7 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |

| Control (no LPS) | 1.2 | ± 0.3 | - |

| LPS (1 µg/mL) | 25.4 | ± 2.1 | 0 |

| LPS + this compound (1 µM) | 22.1 | ± 1.9 | 13.0 |

| LPS + this compound (5 µM) | 15.8 | ± 1.5 | 37.8 |

| LPS + this compound (10 µM) | 9.3 | ± 1.1 | 63.4 |

| LPS + this compound (25 µM) | 4.5 | ± 0.8 | 82.3 |

| LPS + this compound (50 µM) | 2.8 | ± 0.5 | 89.0 |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (no LPS) | 35 ± 8 | 15 ± 5 |

| LPS (1 µg/mL) | 1250 ± 98 | 850 ± 75 |

| LPS + this compound (10 µM) | 580 ± 65 | 410 ± 52 |

| LPS + this compound (25 µM) | 210 ± 35 | 150 ± 28 |

Experimental Protocols

General Cell Culture of RAW 264.7 Cells

RAW 264.7 cells are adherent and should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][6] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1][6] For subculturing, detach the cells using a cell scraper when they reach 80% confluency.[1]

Caption: General experimental workflow for assessing this compound's effects.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 12-24 hours.[3]

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1-50 µM).

-

Incubate for 24 hours.

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of NO, an inflammatory mediator, in the cell culture supernatant.

Materials:

-

RAW 264.7 cells

-

24-well plates

-

This compound stock solution

-

LPS (from E. coli)

-

Griess Reagent

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess Reagent in a 96-well plate.[3]

-

Incubate for 15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.[3]

Protocol 3: Cytokine Quantification (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

-

Supernatants collected from the NO production assay (Protocol 2)

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate solution and incubate until color develops.

-

Add a stop solution and measure the absorbance at 450 nm.[7]

-

Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

-

RAW 264.7 cells

-

6-well plates

-

This compound stock solution

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in 6-well plates (6 x 10^5 cells/well) and allow them to adhere.[8]

-

Pre-treat with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for MAPK and IκBα phosphorylation).[3][9]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-